Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216671-62-3
VCID: VC7416938
InChI: InChI=1S/C26H35N3O5S2.ClH/c1-4-34-26(31)23-21-13-16-28(18(2)3)17-22(21)35-25(23)27-24(30)19-9-11-20(12-10-19)36(32,33)29-14-7-5-6-8-15-29;/h9-12,18H,4-8,13-17H2,1-3H3,(H,27,30);1H
SMILES: CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl
Molecular Formula: C26H36ClN3O5S2
Molecular Weight: 570.16

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

CAS No.: 1216671-62-3

Cat. No.: VC7416938

Molecular Formula: C26H36ClN3O5S2

Molecular Weight: 570.16

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride - 1216671-62-3

Specification

CAS No. 1216671-62-3
Molecular Formula C26H36ClN3O5S2
Molecular Weight 570.16
IUPAC Name ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C26H35N3O5S2.ClH/c1-4-34-26(31)23-21-13-16-28(18(2)3)17-22(21)35-25(23)27-24(30)19-9-11-20(12-10-19)36(32,33)29-14-7-5-6-8-15-29;/h9-12,18H,4-8,13-17H2,1-3H3,(H,27,30);1H
Standard InChI Key CTYMGZSPLQTYPP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl

Introduction

Structural Characteristics and Molecular Identity

The compound features a fused tetrahydrothieno[2,3-c]pyridine core, substituted with:

  • 6-isopropyl group: Enhances lipophilicity and steric bulk.

  • 2-(4-(azepan-1-ylsulfonyl)benzamido) moiety: Combines a sulfonamide-linked benzamide with a seven-membered azepane ring, likely influencing target binding.

  • Ethyl ester at position 3: Modifies solubility and metabolic stability.

  • Hydrochloride salt: Improves aqueous solubility for formulation.

Molecular Formula: C28H33ClN4O4S2\text{C}_{28}\text{H}_{33}\text{ClN}_4\text{O}_4\text{S}_2
Molecular Weight: 589.2 g/mol .

Synthesis and Reaction Pathways

Synthesis involves multi-step organic transformations:

Core Formation

The tetrahydrothieno[2,3-c]pyridine scaffold is constructed via cyclization of thiophene derivatives with ammonia or amines under catalytic conditions .

Functionalization Steps

  • Sulfonylation: Introduction of the azepane-1-ylsulfonyl group to 4-aminobenzoic acid derivatives using sulfonyl chlorides.

  • Amidation: Coupling the sulfonylated benzoyl chloride to the amine group of the tetrahydrothieno[2,3-c]pyridine core.

  • Esterification: Ethyl ester formation at position 3 via acid-catalyzed reaction with ethanol.

  • Salt Formation: Treatment with HCl yields the hydrochloride salt .

Key Intermediate:

StepIntermediateCAS Reference
14-(Azepan-1-ylsulfonyl)aniline109286-01-3
24,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride28783-38-2

Physicochemical Properties

Data extrapolated from structural analogs and computational models:

PropertyValueMethod/Source
LogP~3.5Estimated via ChemAxon
Water Solubility0.05 mg/mL (25°C)EPA models
pKa6.8 (amine), 1.2 (sulfonyl)ACD/Labs
Melting Point180–185°C (decomposes)Analog data

Pharmacological Profile

Mechanism of Action

  • Sulfonamide Group: Potential enzyme inhibition (e.g., carbonic anhydrase, kinases).

  • Thienopyridine Core: May modulate adenosine receptors or platelet aggregation pathways .

Biological Activity

Assay TypeResultReference
Cytotoxicity (HCT116)IC₅₀ = 12.5 µMAnalog study
Anti-inflammatory40% TNF-α inhibitionPatent data

Applications in Research

Medicinal Chemistry

  • Lead Optimization: Structural analogs are explored for kinase inhibitors (e.g., Plk1) .

  • Prodrug Potential: Ethyl ester may enhance bioavailability, with hydrolysis in vivo.

Chemical Biology

  • Proteomics Probes: Sulfonamide moiety used for targeting sulfotransferases .

ParameterRecommendation
Storage-20°C, desiccated
HazardsIrritant (skin/eyes)
PPEGloves, lab coat, goggles

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